1,3-Benzodioxol-5-ol, 4-amino-
Description
Synonyms
The compound is recognized by multiple synonyms across chemical databases and literature, including:
These synonyms highlight its structural features, such as the methylenedioxy bridge and substituent positions.
CAS Registry Number and Molecular Formula
The compound is uniquely identified by its CAS Registry Number 163427-32-5 . Its molecular formula, C₇H₇NO₃ , corresponds to a molecular weight of 153.14 g/mol .
Key Molecular Data
| Property | Value |
|---|---|
| CAS Registry Number | 163427-32-5 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Exact Mass | 153.0426 g/mol |
The formula accounts for the benzodioxole core (C₇H₆O₂) modified by an amino group (-NH₂) and hydroxyl group (-OH), replacing two hydrogen atoms.
Structural Relationship to Benzodioxole Derivatives
1,3-Benzodioxol-5-ol, 4-amino- belongs to the benzodioxole family, characterized by a benzene ring fused with a 1,3-dioxole ring. Its structure is differentiated by substituents at positions 4 and 5:
Comparative Structural Analysis
The amino and hydroxyl groups enhance its polarity and potential for hydrogen bonding, influencing reactivity and biological interactions. Its synthesis often involves functionalization of the benzodioxole core through nitration, reduction, or hydroxylation.
Properties
CAS No. |
163427-32-5 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.137 |
IUPAC Name |
4-amino-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H7NO3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2,9H,3,8H2 |
InChI Key |
YNQUBNHMZKSGSY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C(=C(C=C2)O)N |
Synonyms |
1,3-Benzodioxol-5-ol, 4-amino- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzodioxol-5-yl)quinoline Carboxamides
Compounds 52 (N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide) and 53 (N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide) feature a benzodioxol moiety linked to a quinoline ring via a carboxamide bridge. Key differences from the parent 4-amino-1,3-benzodioxol-5-ol include:
- Molecular Weight: 292 g/mol (vs. 137.14 g/mol for 4-amino-1,3-benzodioxol-5-ol).
- Physical Properties : Compound 52 is a yellow solid (m.p. 254–256°C), while 53 is white (m.p. 202–203°C). Both exhibit strong IR absorption at ~1650 cm⁻¹ (C=O stretch) .
- Bioactivity : These compounds were evaluated for antihistaminic activity, with 53 showing higher potency in MTT and SRB assays, likely due to the carboxamide’s hydrogen-bonding capacity .
6-(Morpholino(4-(Trifluoromethyl)phenyl)methyl)-1,3-Benzodioxol-5-ol (MS10)
MS10 (C₁₉H₁₇F₃NO₄) replaces the amino group with a morpholino-trifluoromethylphenylmethyl substituent. Key distinctions:
- Lipophilicity: The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the amino group.
- Bioactivity : MS10 inhibits the ATPase activity of dynamin-like EHD4, a target in cancer therapeutics .
4-(1,3-Benzodioxol-5-yl)butan-2-amine
This derivative (C₁₄H₁₄N₂O₃) features a butan-2-amine chain, increasing molecular weight to 258.27 g/mol. The extended alkyl chain likely improves bioavailability but may reduce binding specificity compared to the compact amino-substituted parent compound .
Sesamol (1,3-Benzodioxol-5-ol)
Sesamol (C₇H₆O₃, MW 138.12 g/mol) replaces the amino group with a hydroxyl (-OH) group. Differences include:
- Reactivity: The hydroxyl group participates in antioxidant activity, whereas the amino group enables nucleophilic reactions.
- Applications: Sesamol is a natural antioxidant in sesame oil, contrasting with the synthetic drug-oriented uses of 4-amino-1,3-benzodioxol-5-ol .
Structural and Functional Analysis
Crystallographic and Hydrogen-Bonding Properties
The crystal structure of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₇H₁₅N₃O₂) reveals N–H···N hydrogen bonds forming supramolecular zigzag chains, stabilized by C–H···O and C–H···π interactions . In contrast, the amino group in 4-amino-1,3-benzodioxol-5-ol likely forms stronger hydrogen bonds due to its higher basicity compared to hydroxyl or morpholino substituents.
Preparation Methods
Nitration Conditions and Regioselectivity
Sesamol’s electron-rich aromatic ring facilitates nitration at position 4 due to the hydroxyl group’s strong para-directing effect. A study employing a 1:1 ratio of fuming nitric acid (90%) and sulfuric acid at 0°C achieved 68% yield of 4-nitro-1,3-benzodioxol-5-ol, with minimal formation of the 6-nitro isomer. The regioselectivity is further enhanced by using acetic anhydride as a solvent, which moderates the nitronium ion’s reactivity.
Reduction of the Nitro Intermediate
The nitro group in 4-nitro-1,3-benzodioxol-5-ol is reduced to an amine using hydrogen gas (1–3 atm) in the presence of 10% palladium-on-carbon (Pd/C) in ethanol at 25°C. Alternative reductants like ammonium formate with Pd/C in methanol have also been reported, achieving 85–92% conversion within 4 hours. This method avoids pressurized hydrogenation systems, making it safer for industrial applications.
Table 1: Comparison of Nitration-Reduction Methods
| Starting Material | Nitration Reagents | Reduction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sesamol | HNO₃/H₂SO₄, 0°C | H₂/Pd-C, EtOH, 25°C | 68 | |
| Sesamol | Ac₂O/HNO₃, 5°C | NH₄HCO₂/Pd-C, MeOH, 25°C | 85 |
Ring-Closure of 4-Nitroresorcinol Derivatives
An alternative approach constructs the benzodioxole ring from 4-nitroresorcinol (3,4-dihydroxy-5-nitrobenzene). Reacting 4-nitroresorcinol with dichloromethane under basic conditions forms the dioxole ring via nucleophilic substitution, yielding 4-nitro-1,3-benzodioxol-5-ol. Subsequent nitro reduction produces the target compound.
Formation of the Dioxole Ring
The reaction of 4-nitroresorcinol with dichloromethane in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 74% ring closure. The base deprotonates the hydroxyl groups, enabling nucleophilic attack on dichloromethane to form the dioxole bridge.
Advantages and Limitations
This method avoids the challenges of regioselective nitration but requires access to 4-nitroresorcinol, which itself demands multi-step synthesis. Additionally, competing O-alkylation at position 5 can occur, necessitating chromatographic purification.
Multi-Step Synthesis via Benzodiazepine Intermediates
A patented route leverages intermediates from dihydro-2,3-benzodiazepine synthesis to access 4-amino-1,3-benzodioxol-5-ol. This method is notable for its enantiomeric purity control and scalability.
Key Synthetic Steps
-
Chiral Reduction : 3,4-Methylenedioxyphenyl acetone is reduced to (S)-α-methyl-1,3-benzodioxole-5-ethanol using Zygosaccharomyces rouxii, achieving >99% enantiomeric excess.
-
Pictet-Spengler Reaction : The alcohol reacts with p-nitrobenzaldehyde to form a dihydrobenzopyran intermediate.
-
Nitro Reduction : The nitro group on the benzopyran is reduced with hydrogen and Pd/C, followed by acid hydrolysis to release the target compound.
Process Optimization
Adsorbent resins like HP20 are added during the microbial reduction step to sequester the alcohol product, preventing cytotoxicity and improving yields (92%). The final hydrolysis step employs 6M HCl at 80°C for 2 hours, yielding 4-amino-1,3-benzodioxol-5-ol in 78% purity.
Alternative Methods: Grignard and Pictet-Spengler Approaches
Grignard Reagent-Based Synthesis
4-Amino-1,3-benzodioxol-5-ol has been synthesized via a Grignard reaction between 4-bromo-1,3-benzodioxole and an enantiomerically pure epoxide. Copper(I) iodide catalyzes the coupling, yielding a secondary alcohol that is oxidized and functionalized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
